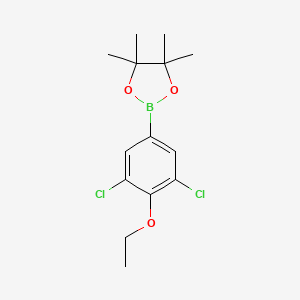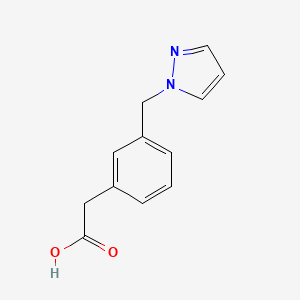
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole is another example of a hetero aromatic scaffold, exhibiting a wide range of biological properties .
Synthesis Analysis
A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4 H -1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of a new series of derivatives was carried out in excellent yields via a one-pot, four-component method using readily available starting materials .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .作用機序
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
It is suggested that the compound may interact with its targets, possibly tubulin or related proteins, leading to inhibition of their polymerization . This could result in disruption of microtubule dynamics, affecting various cellular processes.
Biochemical Pathways
These include cell division, intracellular transport, and maintenance of cell shape .
Result of Action
If the compound inhibits tubulin polymerization, it could potentially disrupt cell division and other microtubule-dependent processes, leading to cell death .
実験室実験の利点と制限
The main advantage of using (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid in lab experiments is its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), fatty acid amide hydrolase (FAAH), and acetylcholinesterase (AChE). In addition, this compound has been found to inhibit the growth of several types of cancer cells and bacteria. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
The potential applications of (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid are still being explored. Some possible future directions include further research into the mechanism of action of this compound, as well as the development of more effective and targeted treatments for various diseases and conditions. Other possible future directions include the development of new and more efficient synthesis methods, and the exploration of the potential applications of this compound in drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic uses.
合成法
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid can be synthesized in a variety of ways. One method involves the reaction of an aromatic aldehyde and an aromatic amine in the presence of an acid catalyst. The resulting product is then treated with a base, such as sodium hydroxide, to form the pyrazole ring. Another method involves the reaction of an aromatic aldehyde, an aromatic amine, and an acid chloride in the presence of a base catalyst. The resulting product is then treated with a base to form the pyrazole ring.
科学的研究の応用
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid has been studied for its potential medicinal applications. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of several other enzymes, including fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). This compound has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of several types of cancer cells. This compound has also been studied for its potential anti-bacterial properties, as it has been found to inhibit the growth of several types of bacteria.
特性
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDNRHVCIRTTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

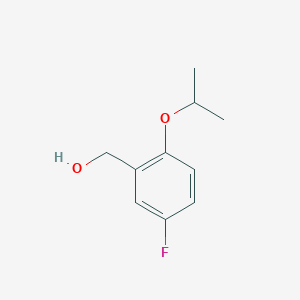


![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)
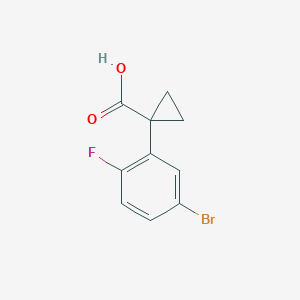
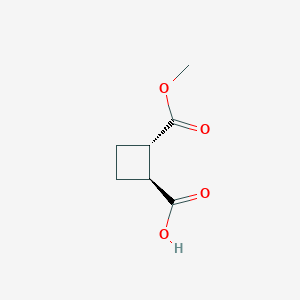
![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)
![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)
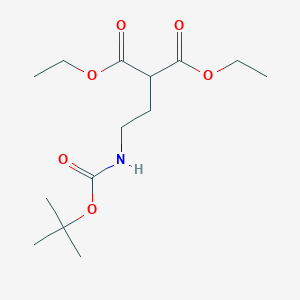
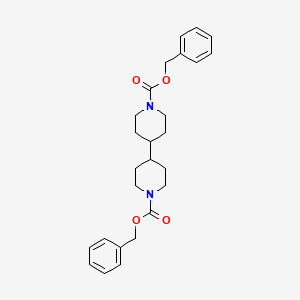
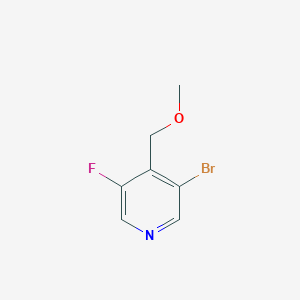
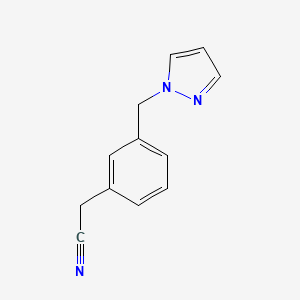
![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)
